molecular formula C11H11BrO3 B1585916 Ethyl 3-(4-bromophenyl)-3-oxopropanoate CAS No. 26510-95-2

Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Cat. No. B1585916
CAS RN: 26510-95-2
M. Wt: 271.11 g/mol
InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a mixture of 4-bromoacetophenone (80 g, 0.40 mol), ethanol (1 ml) and diethyl carbonate (350 ml) was added sodium hydride (32 g, 60% in oil) by small portions under ice-cooling and the mixture was stirred at room temperature for 4 hrs. The reaction solution was cooled to 0° C. and 6N hydrochloric acid (200 ml) was added. The mixture was extracted with ethyl acetate (200, 100 ml). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-5:1) to give the objective substance (108.9 g, quantitative) as an oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=[O:3].[C:11](=O)([O:15]CC)[O:12][CH2:13][CH3:14].[H-].[Na+].Cl>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH2:1][C:11]([O:12][CH2:13][CH3:14])=[O:15])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
350 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200, 100 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=10:1-5:1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance (108.9 g, quantitative) as an oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.